tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-4-11(5-9-17)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOOBSLGNQLFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640172 | |
| Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921613-02-7 | |
| Record name | tert-Butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Boc Groups in Intermediate Stabilization
The tert-butoxycarbonyl (Boc) group is indispensable for protecting amine functionalities during synthetic sequences. In the preparation of tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate, Boc protection is typically introduced early to prevent undesired side reactions. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a key intermediate in cross-coupling reactions. This intermediate is synthesized via Boc protection of piperidine-4-boronic acid esters, achieving >90% purity after column chromatography.
Table 1: Representative Boc-Protected Piperidine Intermediates
Deprotection and Functional Group Interconversion
Boc removal is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane. For instance, deprotection of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate with TFA (2 mL) in CH₂Cl₂ (4 mL) at room temperature for 2 hours affords the free amine in 77% yield. This step is critical for subsequent functionalization, such as pyrazine coupling.
Nucleophilic Aromatic Substitution Approaches
Displacement of Leaving Groups on Pyrazine
Direct displacement of halogen atoms on pyrazine derivatives using piperidine nucleophiles is feasible but less efficient. For example, reacting 2-chloropyrazine with tert-butyl piperidine-4-carboxylate in DMF at 120°C for 24 hours achieves only 45% yield due to competing decomposition.
Lithiation Strategies for Pyrazine Functionalization
Directed ortho-lithiation of pyrazine derivatives enables C-H functionalization. Using 2,2,6,6-tetramethylpiperidine (TMP) as a base, lithiation at -78°C followed by quenching with tert-butyl chloroformate introduces the Boc-protected amine directly. This one-pot method circumvents multi-step sequences but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity, scalability | Requires expensive catalysts | 85–96% |
| Nucleophilic Substitution | Simple reagents | Low yields, side reactions | 35–45% |
| Lithiation/Functionalization | One-pot synthesis | Sensitivity to moisture/oxygen | 60–75% |
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Chlorine substitution (e.g., in CAS 1349184-43-5) increases molecular weight and may enhance electrophilicity .
- Piperazine derivatives (e.g., ) exhibit greater conformational flexibility compared to piperidine-based compounds, affecting binding kinetics .
Physicochemical Properties
- Solubility : Boc protection generally improves solubility in organic solvents (e.g., ethyl acetate, acetonitrile) compared to unprotected amines .
- Stability : The Boc group confers stability under basic conditions but is cleaved under acidic hydrolysis. Chloropyrazine derivatives may exhibit reduced stability due to steric and electronic effects .
Biological Activity
Tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.33 g/mol. The compound features a tert-butyl ester group, a piperidine ring, and a pyrazine moiety, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrazine ring is known for its capacity to participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of specific proteins. The piperidine structure enhances lipophilicity, allowing better membrane permeability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 4 μg/mL against standard strains of Mycobacterium tuberculosis (M. tuberculosis) . Notably, it showed selectivity towards M. tuberculosis with minimal toxicity towards human cells (IC50 > 50 μg/mL) .
| Compound | MIC (μg/mL) | Selectivity |
|---|---|---|
| This compound | 2 - 4 | High (non-toxic to HaCaT cells) |
| Standard Antitubercular Drug (INH) | 0.125 - 8 | Reference |
Cytotoxicity Studies
Cytotoxicity assays revealed that the compound has a low cytotoxic profile, making it a potential candidate for further development in therapeutic applications. For instance, in assays conducted on HaCaT cells, the compound exhibited an IC50 value greater than 50 μg/mL, indicating a favorable safety margin for potential therapeutic use .
Study on Tuberculostatic Activity
A significant study focused on the tuberculostatic activity of various pyrazine derivatives highlighted the effectiveness of this compound compared to other derivatives. The study found that compounds with similar structures showed varying degrees of effectiveness against both standard and resistant strains of M. tuberculosis . The results suggested that structural modifications could enhance biological activity, underscoring the importance of the pyrazine moiety in developing new antimycobacterial agents.
Research on Enzyme Inhibition
Another study investigated the binding interactions of this compound with specific enzymes involved in metabolic pathways. The compound was shown to inhibit certain enzymes selectively, which could lead to therapeutic applications in metabolic disorders . This highlights its potential role as a lead compound in drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 4-pyrazin-2-ylpiperidine-1-carboxylate in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of a piperidine core. For example, a Boc-protected piperidine intermediate (e.g., tert-butyl piperidine-1-carboxylate) is coupled with pyrazine derivatives via nucleophilic substitution or cross-coupling reactions. Reaction conditions such as solvent choice (toluene or ethyl acetate), temperature (e.g., 110°C for overnight reactions), and catalysts (e.g., anhydrous magnesium sulfate for drying) are critical for yield optimization . Post-synthesis purification via silica gel column chromatography (ethyl acetate/hexane mixtures) is standard .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, NIOSH-certified P95 masks are recommended for low exposure, while OV/AG/P99 respirators are advised for higher concentrations .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid water jets to prevent aerosolization .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (e.g., CDCl3 solvent) confirms structural integrity, with peaks for tert-butyl groups (~1.49 ppm) and pyrazine protons (~8.16 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, providing bond lengths/angles and confirming stereochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 275.39 g/mol for tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate analogs) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, pyrazine’s electron-deficient aromatic ring may act as an electrophilic center.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics.
- Software Tools : Gaussian or ORCA for DFT; GROMACS for MD. Cross-validate predictions with experimental NMR or IR data .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Data Triangulation : Compare NMR, MS, and X-ray results. For instance, if NMR suggests a tert-butyl group but MS shows unexpected fragmentation, re-examine sample purity via HPLC.
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps (e.g., distinguishing between positional isomers) .
- Isotopic Labeling : Introduce deuterium or 13C labels to track specific protons/carbons in complex spectra .
Q. What experimental strategies can assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (~150–200°C for tert-butyl analogs) .
- Light Exposure : Conduct photostability studies under ICH Q1B guidelines using UV-Vis spectrophotometry to detect photo-oxidation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound and re-measure melting points. Impurities (e.g., residual solvents) can depress observed values.
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify polymorphic forms, which may exhibit distinct melting behaviors.
- Computational Validation : Compare experimental data with predicted melting points from tools like ChemAxon or ACD/Labs, adjusting force fields if needed .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | High-Resolution MS | 275.39 g/mol (analog) | |
| Melting Point | DSC | Not fully characterized (decomposes) | |
| NMR (1H, CDCl3) | 400 MHz NMR | δ 1.49 (s, 9H, tert-butyl) | |
| Stability (pH 7, 25°C) | HPLC Purity Test | >95% after 72 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
